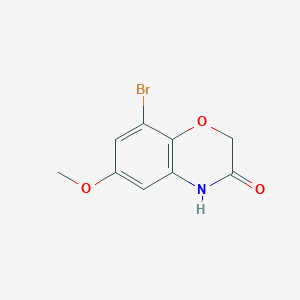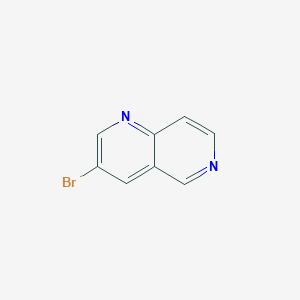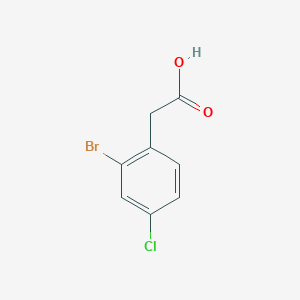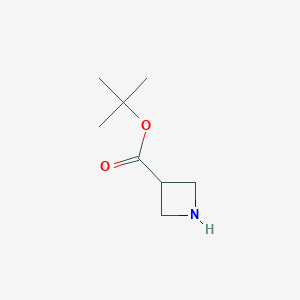
8-bromo-6-methoxy-2H-1,4-benzoxazin-3(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-bromo-6-methoxy-2H-1,4-benzoxazin-3(4H)-one is a heterocyclic organic compound that belongs to the benzoxazine family This compound is characterized by the presence of a bromine atom at the 8th position, a methoxy group at the 6th position, and a benzoxazinone core structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-6-methoxy-2H-1,4-benzoxazin-3(4H)-one typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the appropriate substituted aniline derivative. For this compound, 4-bromo-2-methoxyaniline is used as the starting material.
Cyclization Reaction: The substituted aniline undergoes a cyclization reaction with a suitable reagent, such as phosgene or triphosgene, to form the benzoxazinone core. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform, under controlled temperature conditions.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures consistent quality and scalability of the compound.
Análisis De Reacciones Químicas
Types of Reactions
8-bromo-6-methoxy-2H-1,4-benzoxazin-3(4H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 8th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The benzoxazinone core can be reduced to form benzoxazine derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (amines, thiols), solvents (dimethylformamide, tetrahydrofuran), catalysts (palladium, copper).
Oxidation Reactions: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, water).
Reduction Reactions: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, tetrahydrofuran).
Major Products Formed
Substitution Reactions: Substituted benzoxazinones with various functional groups.
Oxidation Reactions: Aldehydes or carboxylic acids derived from the methoxy group.
Reduction Reactions: Benzoxazine derivatives with reduced core structures.
Aplicaciones Científicas De Investigación
8-bromo-6-methoxy-2H-1,4-benzoxazin-3(4H)-one has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: Benzoxazine derivatives are explored for their use in the synthesis of high-performance polymers and resins, which have applications in coatings, adhesives, and composites.
Biological Studies: The compound is used in various biological assays to investigate its effects on cellular processes and its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of 8-bromo-6-methoxy-2H-1,4-benzoxazin-3(4H)-one involves its interaction with specific molecular targets and pathways. The bromine and methoxy substituents play a crucial role in modulating the compound’s biological activity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed effects in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
6-methoxy-2H-1,4-benzoxazin-3(4H)-one: Lacks the bromine substituent, which may result in different biological activities and reactivity.
8-bromo-2H-1,4-benzoxazin-3(4H)-one: Lacks the methoxy group, which may affect its solubility and interaction with biological targets.
8-chloro-6-methoxy-2H-1,4-benzoxazin-3(4H)-one: Similar structure with a chlorine substituent instead of bromine, which may influence its reactivity and biological properties.
Uniqueness
8-bromo-6-methoxy-2H-1,4-benzoxazin-3(4H)-one is unique due to the presence of both bromine and methoxy substituents, which confer distinct chemical and biological properties. The combination of these substituents enhances the compound’s potential as a versatile scaffold for drug development and materials science applications.
Propiedades
IUPAC Name |
8-bromo-6-methoxy-4H-1,4-benzoxazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO3/c1-13-5-2-6(10)9-7(3-5)11-8(12)4-14-9/h2-3H,4H2,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNGXHXKKGIZMNV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=C1)Br)OCC(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Azaspiro[2.4]heptane-1-carboxylic acid](/img/structure/B1288828.png)
![5-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridin-2-amine](/img/structure/B1288829.png)








![3-Bromo-6-nitroimidazo[1,2-A]pyridine](/img/structure/B1288858.png)


